molecular formula C16H11Cl3N4O B14928517 2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B14928517
M. Wt: 381.6 g/mol
InChI Key: XRCHPOWMRZEPDV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a triazole ring and multiple chlorine atoms attached to its benzyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or other essential processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its specific combination of a triazole ring and multiple chlorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl3N4O

Molecular Weight

381.6 g/mol

IUPAC Name

2-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H11Cl3N4O/c17-12-4-2-1-3-11(12)15(24)21-16-20-9-23(22-16)8-10-5-6-13(18)14(19)7-10/h1-7,9H,8H2,(H,21,22,24)

InChI Key

XRCHPOWMRZEPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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